1,3,4,6,9-Pentachlorodibenzofuran
Overview
Description
1,3,4,6,9-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety . These compounds are known for their persistence in the environment and potential harmful effects on health and ecosystems . This compound is particularly notable for its high toxicity and environmental persistence .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,6,9-Pentachlorodibenzofuran can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzofuran under controlled conditions to introduce chlorine atoms at specific positions on the aromatic rings . This process typically requires the use of chlorine gas and a catalyst, such as iron chloride, to facilitate the reaction .
Industrial Production Methods
Industrial production of polychlorinated dibenzofurans, including this compound, often occurs as an unintended byproduct of processes involving chlorinated compounds . These compounds can be formed during the combustion of organic materials in the presence of chlorine donors, such as polyvinyl chloride (PVC) or polychlorinated biphenyls (PCBs) . The production of these compounds is typically minimized through the implementation of stringent environmental controls and regulations .
Chemical Reactions Analysis
Types of Reactions
1,3,4,6,9-Pentachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated dibenzofuran derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated dibenzofurans.
Substitution: Chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated dibenzofuran derivatives .
Scientific Research Applications
1,3,4,6,9-Pentachlorodibenzofuran has several scientific research applications:
Environmental Chemistry: It is studied for its persistence and behavior in the environment, including its degradation pathways and impact on ecosystems.
Analytical Chemistry: It is used as a reference compound in the development of analytical methods for detecting and quantifying polychlorinated dibenzofurans in environmental samples.
Mechanism of Action
1,3,4,6,9-Pentachlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism . This activation can result in the production of enzymes that metabolize the compound, as well as other toxic effects such as oxidative stress and disruption of cellular signaling pathways .
Comparison with Similar Compounds
1,3,4,6,9-Pentachlorodibenzofuran is part of a larger group of polychlorinated dibenzofurans (PCDFs), which include compounds with varying numbers and positions of chlorine atoms . Similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentachlorodibenzofuran (PeCDF): Another highly toxic congener with similar properties.
Hexachlorodibenzofurans (HxCDFs): Compounds with six chlorine atoms, also known for their toxicity and persistence.
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical behavior and biological effects .
Properties
IUPAC Name |
1,3,4,6,9-pentachlorodibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-2-5(14)11-8(4)9-6(15)3-7(16)10(17)12(9)18-11/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSAFUYQSBEEDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220931 | |
Record name | 1,3,4,6,9-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70648-15-6 | |
Record name | 1,3,4,6,9-Pentachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4,6,9-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4,6,9-PENTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W8823XCB2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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